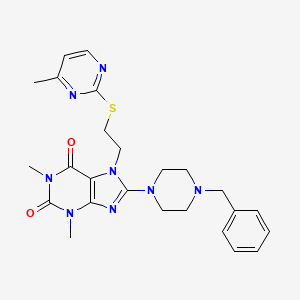

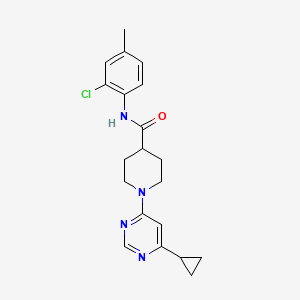

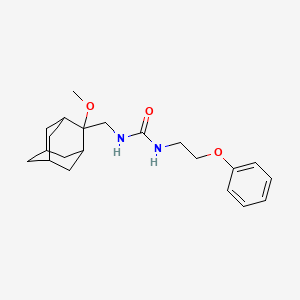

![molecular formula C7H8BrCl2N3 B2491969 3-Bromoimidazo[1,2-a]pyridin-6-amine;dihydrochloride CAS No. 2460751-23-7](/img/structure/B2491969.png)

3-Bromoimidazo[1,2-a]pyridin-6-amine;dihydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of 3-Bromoimidazo[1,2-a]pyridin-6-amine; dihydrochloride derivatives involves multiple steps, including bromination, cyclization, and amination reactions. A chemodivergent synthesis from α-bromoketones and 2-aminopyridine under different conditions has been reported to yield 3-bromoimidazo[1,2-a]pyridines efficiently. Another approach involves a two-step synthesis starting from 3-bromomethyl-5-chloro-2,3-dihydroimidazo[1,2-a]pyridine, leading to a range of N-substituted derivatives suitable for combinatorial chemistry applications (Schmid, Schühle, & Austel, 2006); (Liu et al., 2019).

Molecular Structure Analysis

The molecular structure of 3-Bromoimidazo[1,2-a]pyridin-6-amine; dihydrochloride is characterized by a fused heterocyclic system that includes imidazo and pyridine rings. This configuration is crucial for its biological activity and chemical reactivity. The 3D molecular scaffold of this compound allows for optimal adaptation to biological targets' three-dimensional binding sites, which is particularly beneficial for drug design and discovery efforts.

Chemical Reactions and Properties

3-Bromoimidazo[1,2-a]pyridin-6-amine; dihydrochloride participates in various chemical reactions, including nucleophilic substitution, coupling reactions, and cyclization processes. These reactions expand its structural diversity and functionalize it for further applications. The presence of both bromo and amine functional groups enables selective transformations, such as Suzuki–Miyaura cross-coupling, to synthesize derivatives with potential biological activities (Bazin et al., 2013).

科学的研究の応用

Synthesis of Molecular Scaffolds in Medicinal Chemistry

- The compound has been utilized in the synthesis of 3-(N-substituted aminomethyl)-5-(N-substituted imino)-2,3-dihydro-imidazo[1,2-a]pyridines, providing a three-dimensional molecular scaffold potentially useful for small molecules that can adapt optimally to biological target sites. This synthesis is particularly suited for combinatorial libraries due to the structural diversity of primary amines (Schmid, Schühle, & Austel, 2006).

Ionic Liquid-Promoted Synthesis

- 3-Bromoimidazo[1,2-a]pyridin-6-amine;dihydrochloride has been synthesized using ionic liquids, specifically 1-butyl-3-methylimidazolium bromide. This method offers simplicity in reaction workup and allows for the reuse of the ionic liquid (Shaabani, Soleimani, & Maleki, 2006).

Pharmaceutical Industry Applications

- In the pharmaceutical sector, this compound is significant in the preparation of active pharmaceutical ingredients (APIs), especially using palladium-catalyzed Suzuki–Miyaura borylation reactions. It has potential use in the development of anti-cancer and anti-TB agents (Sanghavi, Sriram, Kumari, & Kapadiya, 2022).

Diverse Chemical Synthesis Applications

- The compound is used in the synthesis of various chemicals, such as N-(pyridin-2-yl)amides and other 3-bromoimidazo[1,2-a]pyridines, through different reaction conditions and cyclization processes. This versatility is important for transferring 3-bromoimidazopyridines to other skeletons (Liu et al., 2019).

Chemodivergent Synthesis

- This compound is also integral in chemodivergent synthesis processes, providing pathways for creating different types of compounds under varied conditions, demonstrating its adaptability in chemical synthesis (Masters et al., 2011).

Microwave-Assisted One-Pot Synthesis

- An efficient, microwave-assisted one-pot synthesis method for a diverse set of 3-bromoimidazo[1,2-a]pyridines, including this compound, has been reported. This method is noted for its good yields and simplicity (Patil et al., 2014).

Synthesis of Ligands for Palladium-Catalyzed Cross-Coupling Reactions

- It has been used in synthesizing 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions, demonstrating its role in facilitating complex chemical reactions (Tran et al., 2019).

Biogenetically Inspired Synthesis of Marine Alkaloids

- This compound plays a role in the biogenetically inspired synthesis of marine C6N4 2-aminoimidazole alkaloids, highlighting its application in the synthesis of natural marine metabolites (Abou-Jneid et al., 2004).

Anti-Cancer and Antioxidant Activities

- Some derivatives of 3-Bromoimidazo[1,2-a]pyridin-6-amine;dihydrochloride have been evaluated for their anti-cancer and antioxidant activities, emphasizing its potential in therapeutic applications (Rehan, Al Lami, & Alanee, 2021).

Safety and Hazards

When handling 3-Bromoimidazo[1,2-a]pyridin-6-amine;dihydrochloride, personal protective equipment/face protection should be worn . Adequate ventilation should be ensured and contact with eyes, skin, or clothing should be avoided . Ingestion and inhalation should be avoided and dust formation should be prevented .

特性

IUPAC Name |

3-bromoimidazo[1,2-a]pyridin-6-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN3.2ClH/c8-6-3-10-7-2-1-5(9)4-11(6)7;;/h1-4H,9H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJUMYJHPCWVPOX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(N2C=C1N)Br.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrCl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.97 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromoimidazo[1,2-a]pyridin-6-amine;dihydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

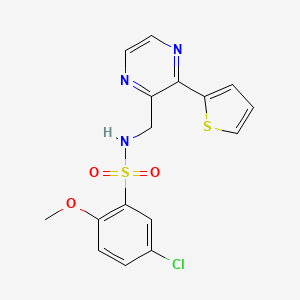

![4-(Dimethylamino)-2-[4-(trifluoromethyl)anilino]nicotinonitrile](/img/structure/B2491886.png)

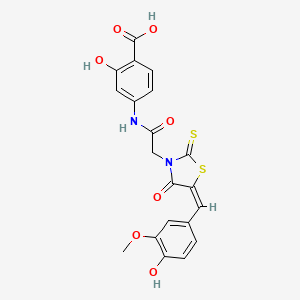

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(6-(4-methoxyphenyl)pyridazin-3-yl)piperidine-3-carboxamide](/img/structure/B2491887.png)

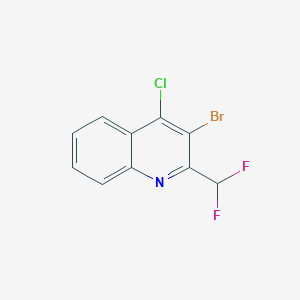

![N-[3-(6-bromo-4-phenylquinolin-2-yl)phenyl]methanesulfonamide](/img/structure/B2491889.png)

![3-(4-chlorophenyl)-1-(2,3-dimethylphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2491891.png)